2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine is a heterocyclic compound that features a triazolo-pyridine core fused with an oxane ring. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their significant biological and pharmacological activities. The unique structure of this compound makes it a valuable target for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine can be achieved through a catalyst-free, microwave-mediated method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . This method demonstrates a broad substrate scope and good functional group tolerance, resulting in high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and eco-friendliness make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic structures.
Biology: It exhibits significant biological activities, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including acting as inhibitors for specific enzymes and receptors involved in various diseases.
Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1 . It binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects. The pathways involved include signal transduction pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares the triazolo-pyridine core but lacks the oxane ring.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[4,3-a]pyrimidine: Features a triazolo-pyrimidine core, exhibiting comparable reactivity and applications.
Uniqueness
The presence of the oxane ring in 2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine distinguishes it from other similar compounds. This structural feature enhances its reactivity and potential biological activities, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-9-1-2-10-13-11(14-15(10)7-9)8-3-5-16-6-4-8/h1-2,7-8H,3-6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVYWGDQWXEDKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN3C=C(C=CC3=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.